(1R,2R)-2-aminocyclopentanecarboxylic acid
CAS No.: 136315-77-0
Cat. No.: VC21256613
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136315-77-0 |
|---|---|
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | (1R,2R)-2-aminocyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1 |
| Standard InChI Key | JWYOAMOZLZXDER-RFZPGFLSSA-N |
| Isomeric SMILES | C1C[C@H]([C@@H](C1)N)C(=O)O |
| SMILES | C1CC(C(C1)N)C(=O)O |
| Canonical SMILES | C1CC(C(C1)N)C(=O)O |
Introduction
(1R,2R)-2-Aminocyclopentanecarboxylic acid, also known as cispentacin, is a beta-amino acid with a unique cyclopentane structure and specific stereochemistry. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in antifungal and neuroprotective therapies.
Antifungal Activity
(1R,2R)-2-Aminocyclopentanecarboxylic acid has demonstrated potent antifungal properties, particularly against various species of Candida. Its mechanism involves disrupting the integrity of fungal cell membranes, leading to cell death. Studies have shown that this compound can inhibit the growth of Candida albicans and other pathogenic fungi, making it a candidate for antifungal therapy development.
Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties. It has been shown to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases. The compound's ability to influence synaptic transmission and neuronal survival highlights its potential in neuropharmacology.
Pharmacokinetics
As an amino acid derivative, (1R,2R)-2-aminocyclopentanecarboxylic acid is likely absorbed through the gastrointestinal tract and distributed via the bloodstream. Its pharmacokinetic profile suggests that it may have favorable bioavailability and tissue distribution characteristics conducive to therapeutic applications.
Case Studies
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Antifungal Efficacy: A study evaluated the antifungal activity of this compound against Candida species. Results indicated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent.
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Neuroprotective Potential: The compound's neuroprotective effects have been explored in studies focusing on its ability to modulate neurotransmitter systems and protect neuronal cells.
Synthesis and Applications
(1R,2R)-2-Aminocyclopentanecarboxylic acid can be synthesized through various methods, often involving the use of chiral intermediates to achieve the desired stereochemistry. This compound serves as a valuable building block in organic synthesis and pharmaceutical development, particularly in the creation of peptide-based drugs and advanced materials.
Hydrochloride Form
The hydrochloride form of (1R,2R)-2-aminocyclopentanecarboxylic acid has a molecular weight of 165.62 g/mol and is used in various biochemical applications.
| Property | Details |
|---|---|
| Molecular Formula | C6H12ClNO2 |
| Molecular Weight | 165.62 g/mol |
| CAS Number | 158414-44-9 |
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